1-(2-Chloro-4-nitrophenyl)-4-methyl-3-(trifluoromethyl)pyrazole
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Overview
Description
1-(2-Chloro-4-nitrophenyl)-4-methyl-3-(trifluoromethyl)pyrazole is a synthetic organic compound known for its unique chemical structure and properties This compound features a pyrazole ring substituted with a 2-chloro-4-nitrophenyl group, a methyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-nitrophenyl)-4-methyl-3-(trifluoromethyl)pyrazole typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the 2-chloro-4-nitrophenyl group, the methyl group, and the trifluoromethyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and safety standards.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-4-nitrophenyl)-4-methyl-3-(trifluoromethyl)pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert nitro groups to amino groups, altering the compound’s properties.
Substitution: This reaction can replace one substituent with another, potentially leading to new derivatives with different characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amino-substituted compounds.
Scientific Research Applications
1-(2-Chloro-4-nitrophenyl)-4-methyl-3-(trifluoromethyl)pyrazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-nitrophenyl)-4-methyl-3-(trifluoromethyl)pyrazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenol: Shares the 2-chloro-4-nitrophenyl group but lacks the pyrazole ring and other substituents.
4-Methyl-3-(trifluoromethyl)pyrazole: Contains the pyrazole ring with methyl and trifluoromethyl groups but lacks the 2-chloro-4-nitrophenyl group.
Uniqueness
1-(2-Chloro-4-nitrophenyl)-4-methyl-3-(trifluoromethyl)pyrazole is unique due to its combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications where other compounds may not be as effective or versatile.
Properties
IUPAC Name |
1-(2-chloro-4-nitrophenyl)-4-methyl-3-(trifluoromethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3O2/c1-6-5-17(16-10(6)11(13,14)15)9-3-2-7(18(19)20)4-8(9)12/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IETCQCWPIZTKLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(F)(F)F)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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